8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline. This compound is characterized by the presence of a fluorine atom at the 8th position and a methoxy group at the 5th position on the tetrahydroquinoline ring. The incorporation of fluorine and methoxy groups into the quinoline structure often enhances the biological activity and chemical properties of the compound, making it a valuable entity in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of fluorinated aniline derivatives, which undergo cyclization reactions in the presence of catalysts such as palladium or platinum. The reaction conditions often involve high temperatures and pressures to facilitate the formation of the tetrahydroquinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and as a component in liquid crystals.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, often leading to inhibition of enzyme activity or modulation of receptor function. The methoxy group further contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the fluorine and methoxy groups, resulting in different chemical and biological properties.
8-Fluoroquinoline: Contains a fluorine atom but lacks the methoxy group.
5-Methoxyquinoline: Contains a methoxy group but lacks the fluorine atom.
Uniqueness: 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline is unique due to the combined presence of both fluorine and methoxy groups, which enhances its chemical reactivity and biological activity compared to its analogs. This dual substitution pattern provides the compound with distinct properties that are valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H12FNO |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
8-fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12FNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3 |
InChI Key |
ZQJXWOACSVGVLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCNC2=C(C=C1)F |
Origin of Product |
United States |
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